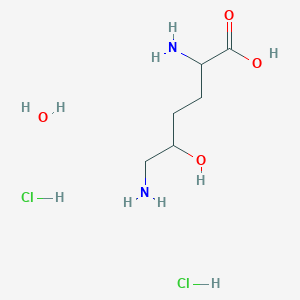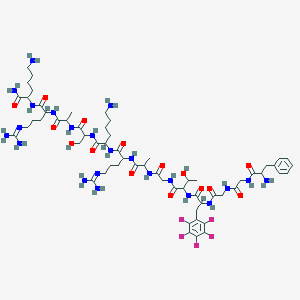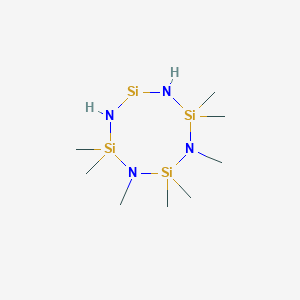
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid hydrate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate is an amino acid derivative that plays a significant role in various biochemical processes. It is a hydroxylated form of L-lysine, an essential amino acid, and is often found in collagen and other structural proteins. This compound is crucial for the stability and function of collagen, contributing to the cross-linking of collagen fibers, which enhances the tensile strength of connective tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate typically involves the hydroxylation of L-lysine. One common method is the enzymatic hydroxylation using lysyl hydroxylase, an enzyme that catalyzes the hydroxylation of lysine residues in collagen. The reaction conditions usually require a buffered aqueous solution, with the presence of cofactors such as iron ions and ascorbate.
Industrial Production Methods: In industrial settings, the production of (5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate can be achieved through microbial fermentation. Specific strains of bacteria or fungi are genetically engineered to express lysyl hydroxylase, which facilitates the hydroxylation process. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and drying, to obtain the final product.
Types of Reactions:
Oxidation: (5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can also participate in reduction reactions, where the carbonyl group is reduced back to a hydroxyl group.
Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions, usually under mild conditions.
Major Products Formed:
Oxidation: The major product is 5-oxo-L-lysine.
Reduction: The major product is the original (5R)-5-Hydroxy-L-lysine.
Substitution: The products vary depending on the nucleophile used, resulting in compounds like 5-chloro-L-lysine or 5-amino-L-lysine.
Aplicaciones Científicas De Investigación
(5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in collagen biosynthesis and its impact on connective tissue disorders.
Medicine: It is investigated for its potential therapeutic applications in wound healing and tissue regeneration.
Industry: The compound is used in the production of biomaterials and as a stabilizer in cosmetic formulations.
Mecanismo De Acción
The primary mechanism of action of (5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate involves its incorporation into collagen fibers. The hydroxylation of lysine residues enhances the stability of collagen by promoting the formation of cross-links between collagen molecules. This cross-linking is essential for maintaining the structural integrity and mechanical strength of connective tissues. The molecular targets include lysyl hydroxylase and collagen fibrils, and the pathways involved are related to collagen biosynthesis and post-translational modifications.
Comparación Con Compuestos Similares
L-lysine: The parent amino acid, which lacks the hydroxyl group.
Hydroxyproline: Another hydroxylated amino acid found in collagen.
5-Hydroxytryptophan: A hydroxylated form of tryptophan, involved in serotonin biosynthesis.
Uniqueness: (5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate is unique due to its specific role in collagen stability and its involvement in cross-linking collagen fibers. Unlike L-lysine, which is a general amino acid, (5R)-5-Hydroxy-L-lysine has a specialized function in connective tissue integrity. Compared to hydroxyproline, which also contributes to collagen stability, (5R)-5-Hydroxy-L-lysine is involved in different cross-linking mechanisms, providing additional strength to the collagen matrix.
Propiedades
Fórmula molecular |
C6H18Cl2N2O4 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
2,6-diamino-5-hydroxyhexanoic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH.H2O/c7-3-4(9)1-2-5(8)6(10)11;;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H;1H2 |
Clave InChI |
AQDHDEQAXDPVJQ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)N)C(CN)O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)

![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)


![3-(2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388921.png)


![1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate](/img/structure/B13388933.png)

![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)



